molecular formula C12H17F2NO B14856783 N,N-Diethyl-alpha,alpha-difluoro-4-methoxy-benzenemethanamine

N,N-Diethyl-alpha,alpha-difluoro-4-methoxy-benzenemethanamine

Cat. No.: B14856783
M. Wt: 229.27 g/mol
InChI Key: OZVGZQVNZWDWON-UHFFFAOYSA-N
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Description

N-[difluoro-(4-methoxyphenyl)methyl]-N-ethylethanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a difluoromethyl group attached to a 4-methoxyphenyl ring, which is further connected to an ethylethanamine moiety. The presence of fluorine atoms in the structure often imparts distinct chemical and biological properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[difluoro-(4-methoxyphenyl)methyl]-N-ethylethanamine typically involves multiple steps, starting from readily available precursorsFor instance, potassium 2,2-difluoro-2-arylacetates can be used as starting materials, which undergo photoinitiated decarboxylative C3-difluoroarylmethylation in the presence of visible light and water . This reaction generates the desired difluoromethylated product under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. Additionally, the implementation of green chemistry principles, such as using water as a solvent and minimizing hazardous reagents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[difluoro-(4-methoxyphenyl)methyl]-N-ethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[difluoro-(4-methoxyphenyl)methyl]-N-ethylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which N-[difluoro-(4-methoxyphenyl)methyl]-N-ethylethanamine exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[difluoro-(4-methoxyphenyl)methyl]-N-ethylethanamine stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties

Properties

Molecular Formula

C12H17F2NO

Molecular Weight

229.27 g/mol

IUPAC Name

N-[difluoro-(4-methoxyphenyl)methyl]-N-ethylethanamine

InChI

InChI=1S/C12H17F2NO/c1-4-15(5-2)12(13,14)10-6-8-11(16-3)9-7-10/h6-9H,4-5H2,1-3H3

InChI Key

OZVGZQVNZWDWON-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C1=CC=C(C=C1)OC)(F)F

Origin of Product

United States

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